molecular formula C10H15NO6 B1300933 Diethyl (carboxymethylamino)methylenemalonate CAS No. 54132-81-9

Diethyl (carboxymethylamino)methylenemalonate

Cat. No. B1300933
CAS RN: 54132-81-9
M. Wt: 245.23 g/mol
InChI Key: VHDKFEVVWUENKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (carboxymethylamino)methylenemalonate is a synthetic organic compound with the molecular formula C10H15NO6 . It has an average mass of 245.229 Da and a monoisotopic mass of 245.089935 Da .


Synthesis Analysis

The synthesis of Diethyl (carboxymethylamino)methylenemalonate involves a reaction with potassium hydroxide in methanol . The reaction yields a 90% product at ambient temperature .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 16 non-H bonds, 4 multiple bonds, 9 rotatable bonds, and 4 double bonds . It also includes 1 aliphatic carboxylic acid, 2 aliphatic esters, 1 aliphatic secondary amine, and 1 hydroxyl group .


Physical And Chemical Properties Analysis

Diethyl (carboxymethylamino)methylenemalonate has a density of 1.2±0.1 g/cm3, a boiling point of 356.4±42.0 °C at 760 mmHg, and a flash point of 169.4±27.9 °C . It has 7 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . Its polar surface area is 102 Å2 .

Scientific Research Applications

Sustainable Adhesive Systems

Diethyl (carboxymethylamino)methylenemalonate: is utilized in the development of sustainable adhesive systems. These systems are designed to be energy-efficient and provide high-performance alternatives to traditional solventborne adhesives. The compound’s ability to polymerize rapidly and form strong bonds makes it suitable for industrial applications, including woodworking and millwork .

Synthesis of Carboxylic Acids and Derivatives

The active methylene group in Diethyl (carboxymethylamino)methylenemalonate plays a crucial role in the synthesis of carboxylic acids and their derivatives. This application is significant in the production of various pharmaceuticals, as well as in the preparation of polyester and coatings .

Catalysis Research

In catalysis research, Diethyl (carboxymethylamino)methylenemalonate is studied for its potential to act as a substrate in reactions facilitated by novel catalysts. This includes the exploration of eco-friendly and easily recycled catalysts, which can have a profound impact on the sustainability of chemical manufacturing processes .

Biomedical Applications

The compatibility of methylene malonate polymers with biological systems suggests that Diethyl (carboxymethylamino)methylenemalonate could have biomedical applications. This includes the development of biocompatible adhesives and coatings that can be used in medical devices or as part of drug delivery systems .

Environmental Applications

Diethyl (carboxymethylamino)methylenemalonate: is being researched for its environmental applications, particularly in the development of biopolymers. These biopolymers aim to reduce environmental impact and dependence on fossil fuels by providing sustainable alternatives to synthetic polymers .

properties

IUPAC Name

2-[(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6/c1-3-16-9(14)7(10(15)17-4-2)5-11-6-8(12)13/h5,11H,3-4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDKFEVVWUENKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNCC(=O)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364455
Record name N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (carboxymethylamino)methylenemalonate

CAS RN

54132-81-9
Record name N-[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.